molecular formula C30H49N9O6 B033746 Phe-Thr-Pro-Arg-Leu-NH2 CAS No. 104191-78-8

Phe-Thr-Pro-Arg-Leu-NH2

Cat. No. B033746
CAS RN: 104191-78-8
M. Wt: 631.8 g/mol
InChI Key: UWKNDYISLPTEKG-RMCGQVEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Phe-Thr-Pro-Arg-Leu-NH2” is a peptide with the molecular formula C30H49N9O6 . It consists of five amino acids: Phenylalanine (Phe), Threonine (Thr), Proline (Pro), Arginine (Arg), and Leucine (Leu), with an amide group (NH2) at the end .

Scientific Research Applications

  • Aspartic Proteinases Research : A related peptide, Pro-Thr-Glu-Phe-Phe(4-NO2)-Arg-Leu, is used as a substrate in structure-function investigations of aspartic proteinases. This highlights its utility in biochemical research related to enzyme activity and protein structure (Dunn et al., 1986).

  • Neuropeptide Research in Insects : Phe-Thr-Pro-Arg-Leu-NH2 is identified as responsible for the biological activity of Pseudaletia pheromonotropin, a novel pheromonotropic neuropeptide from armyworm larvae. This indicates its role in insect biology and potential applications in pest control or insect behavior studies (Matsumoto et al., 1992).

  • Cardioactive Neuropeptides : A structurally related neuropeptide, Phe-Met-Arg-Phe-NH2 (FMRFamide), exhibits potent cardioactive properties in the snail Lymnaea stagnalis. This implies potential applications in understanding cardiovascular regulation in invertebrates (Linacre et al., 1990).

  • Thrombin Receptor Research : Peptides with motifs like Phe-Leu-Leu-Arg exhibit contractile activity, showing their relevance in thrombin receptor studies. This can be critical for understanding blood coagulation and developing anticoagulant therapies (Matsoukas et al., 1996).

  • Opioid Modulating Properties : Analogues of Phe-Phe-Leu-Leu-Arg-NH2 (P5-NH2) show opioid modulating properties, suggesting their use in studying pain modulation and potential applications in pain management (Gicquel et al., 1992).

  • Pheromone Mimics in Insect Control : Pheromone mimics of insect pyrokinin neuropeptides, closely related to Phe-Thr-Pro-Arg-Leu-NH2, can stimulate sex pheromone biosynthesis in moths. This suggests their use in developing alternative strategies for pest insect control (Teal & Nachman, 1997).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N9O6/c1-17(2)15-22(25(32)41)37-27(43)21(11-7-13-35-30(33)34)36-28(44)23-12-8-14-39(23)29(45)24(18(3)40)38-26(42)20(31)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-24,40H,7-8,11-16,31H2,1-3H3,(H2,32,41)(H,36,44)(H,37,43)(H,38,42)(H4,33,34,35)/t18-,20+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKNDYISLPTEKG-RMCGQVEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585201
Record name L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104191-78-8
Record name L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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